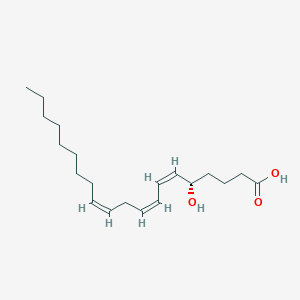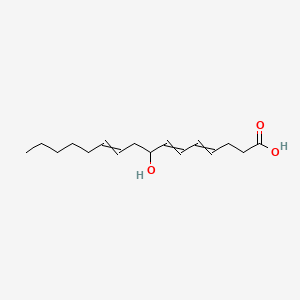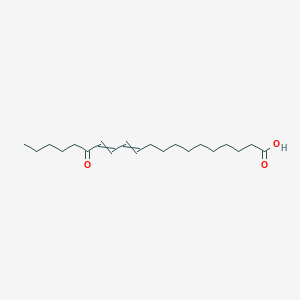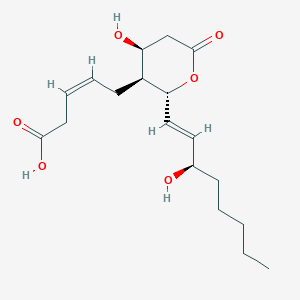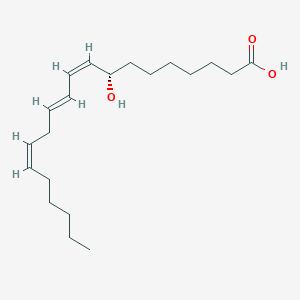
8(S)-HETrE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8(S)-Hydroxy-5,6-epoxyeicosatrienoic acid, commonly known as 8(S)-HETrE, is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which includes various signaling molecules involved in inflammatory and immune responses. This compound is specifically known for its role in modulating vascular tone and platelet aggregation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8(S)-HETrE typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by cytochrome P450 enzymes, which introduce an epoxide group at the 5,6-position and a hydroxyl group at the 8-position. The reaction conditions often include the use of specific cofactors and optimal pH and temperature to ensure high yield and specificity.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. advancements in biotechnological methods, such as the use of engineered microorganisms, have shown potential for scalable production. These methods involve the genetic modification of microorganisms to express the necessary enzymes for the biosynthesis of this compound from arachidonic acid.
Chemical Reactions Analysis
Types of Reactions: 8(S)-HETrE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can modify the epoxide or hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products: The major products formed from these reactions include various hydroxylated and epoxidized derivatives of eicosanoids, each with distinct biological activities.
Scientific Research Applications
8(S)-HETrE has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of lipid oxidation and epoxidation.
Biology: Investigated for its role in cell signaling pathways, particularly those involved in inflammation and immune responses.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, due to its ability to modulate vascular tone and platelet function.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals targeting inflammatory and immune-related conditions.
Mechanism of Action
The mechanism of action of 8(S)-HETrE involves its interaction with specific receptors and enzymes in the body. It primarily targets the peroxisome proliferator-activated receptors (PPARs) and other eicosanoid receptors, modulating their activity. This interaction leads to changes in gene expression and cellular responses, influencing processes such as inflammation, immune response, and vascular function.
Comparison with Similar Compounds
8®-Hydroxy-5,6-epoxyeicosatrienoic acid: An enantiomer of 8(S)-HETrE with similar but distinct biological activities.
5,6-Epoxyeicosatrienoic acid: A precursor in the biosynthesis of various eicosanoids.
12(S)-Hydroxy-5,6-epoxyeicosatrienoic acid: Another hydroxylated and epoxidized eicosanoid with different biological effects.
Uniqueness: this compound is unique due to its specific stereochemistry and the resulting biological activities. Its ability to modulate vascular tone and platelet aggregation distinguishes it from other eicosanoids, making it a valuable compound for research in cardiovascular and inflammatory diseases.
Properties
Molecular Formula |
C20H34O3 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(8S,9Z,11E,14Z)-8-hydroxyicosa-9,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9+,16-13-/t19-/m1/s1 |
InChI Key |
SKIQVURLERJJCK-GMPUQMIZSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C\[C@H](CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


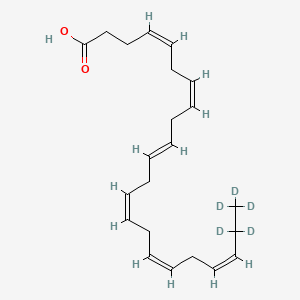
![(5E,8E,11E,14E,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B10767620.png)
![(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767627.png)
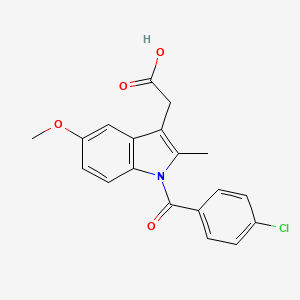
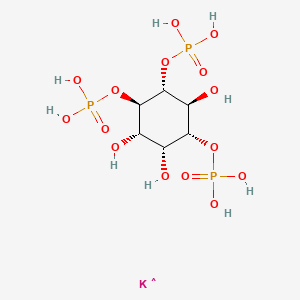

![[2-(11-Carboxy-9-oxoundec-10-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10767659.png)

![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)
